1,4-Bis(3-iodopropyloxy)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16I2O2 |
|---|---|
Molecular Weight |
446.06 g/mol |
IUPAC Name |
1,4-bis(3-iodopropoxy)benzene |
InChI |
InChI=1S/C12H16I2O2/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h3-6H,1-2,7-10H2 |
InChI Key |
PNHRKZVBQGVEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCI)OCCCI |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Bis 3 Iodopropyloxy Benzene
Retrosynthetic Analysis of 1,4-Bis(3-iodopropyloxy)benzene
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the analysis begins by identifying the key functional groups and bonds that can be disconnected.
The primary disconnection points are the two ether linkages (C-O bonds). This disconnection suggests that the target molecule can be synthesized from a hydroquinone (B1673460) derivative and a three-carbon chain with a leaving group. A further disconnection of the carbon-iodine bonds on the propyl chains leads to a precursor with a more common leaving group, such as a chloro or bromo group, which can then be converted to the desired iodo derivative. This logical process of working backward from the target molecule helps in devising a practical forward synthetic plan. amazonaws.comyoutube.comyoutube.comyoutube.com
Direct Synthesis Routes to this compound
Two principal direct synthesis routes are commonly employed for the preparation of this compound: etherification reactions and halogen exchange reactions.
Etherification Reactions: Phenolic Alkylation Strategies
This approach involves the reaction of a phenoxide, generated from a phenolic compound, with an alkyl halide. In the context of synthesizing this compound, the most direct method is the Williamson ether synthesis.
This involves the dialkylation of 1,4-hydroquinone with 1,3-diiodopropane (B1583150). The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl groups of the hydroquinone to form the more nucleophilic phenoxide ions. These then react with 1,3-diiodopropane in a double SN2 reaction to form the desired diether.
A common variation of this method utilizes 1-bromo-3-chloropropane (B140262) followed by a halogen exchange reaction. For instance, p-dihydroxybenzene (hydroquinone) can be reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate in acetone (B3395972). This reaction yields 1,4-bis(3-chloropropoxy)benzene (B1647430), which can then be converted to the iodo derivative. nih.gov
Table 1: Example of Etherification Reaction
| Reactants | Reagents | Solvent | Conditions | Product | Yield |
|---|
Halogen Exchange Reactions on Corresponding Chloro or Bromo Analogues
The Finkelstein reaction is a classic method for converting alkyl chlorides or bromides to alkyl iodides. This equilibrium reaction is driven to completion by the precipitation of the insoluble sodium chloride or sodium bromide in acetone.
Starting from the more readily available and less expensive 1,4-bis(3-chloropropoxy)benzene or 1,4-bis(3-bromopropoxy)benzene, the corresponding iodo compound can be synthesized by treatment with an excess of sodium iodide in a suitable solvent like acetone or butanone. sciencemadness.org The choice of solvent is crucial as it must dissolve the starting material and the sodium iodide but not the resulting sodium chloride or bromide.
Optimization of Reaction Parameters and Conditions
To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent can significantly impact the rate and outcome of both etherification and halogen exchange reactions. For the Williamson ether synthesis, polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are generally preferred. These solvents are capable of solvating the cation of the base, leaving the anion more "naked" and nucleophilic, thus accelerating the reaction rate. However, the use of butanone has also been reported, which can be advantageous in some cases due to its higher boiling point, allowing for higher reaction temperatures. sciencemadness.org
In halogen exchange reactions, the solvent's ability to dissolve the reactants while precipitating the inorganic salt byproduct is paramount. Acetone is a common choice for Finkelstein reactions due to the poor solubility of NaCl and NaBr in it.
Catalysis in Ether Formation and Iodination Processes
While the Williamson ether synthesis is often performed without a specific catalyst, phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate, especially when dealing with heterogeneous reaction mixtures. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is present.
In the context of iodination, while direct iodination of aromatic rings is a known process, the synthesis of this compound typically relies on nucleophilic substitution rather than electrophilic aromatic substitution. However, the broader field of iodination chemistry utilizes various catalysts. For instance, the iodination of 1,4-bis(hexyloxy)benzene is achieved using N-iodosuccinimide in the presence of trifluoroacetic acid. nih.gov While not directly applicable to the synthesis of the title compound, this illustrates the types of catalytic systems used for introducing iodine into organic molecules.
Temperature and Time Dependence of Synthesis
The choice of solvent and temperature is critical. DMF is a common polar aprotic solvent for Williamson ether synthesis as it effectively solvates the cationic species, leaving the anionic nucleophile more reactive. The temperature range of 60-70°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions, such as elimination. A reaction time of 16 hours is often sufficient to ensure the reaction proceeds to completion, maximizing the yield of the desired diether product.
The general reaction is as follows:
Hydroquinone + 2 (1,3-diiodopropane) + Base → this compound + 2 (Base-HI)
It is important to note that the synthesis of unsymmetrical 1,4-dialkoxybenzenes can be challenging, as the reaction can yield a mixture of the desired product, the mono-substituted product (4-(3-iodopropyloxy)phenol), and unreacted hydroquinone. researchgate.net Using a significant excess of the alkylating agent (1,3-diiodopropane) can help to drive the reaction towards the formation of the disubstituted product.
Purification and Characterization Techniques for Synthetic Products
Following the synthesis, a series of purification and characterization steps are essential to isolate and verify the structure of this compound.
Purification:
The crude reaction mixture is typically worked up by first removing the solvent, often under reduced pressure. The resulting residue is then subjected to an extraction process. For instance, the residue can be dissolved in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and washed with an aqueous solution to remove any remaining base and inorganic salts. The organic layer is then dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is evaporated.
Further purification is generally achieved through one of the following methods:
Recrystallization: The crude product can be dissolved in a hot solvent or solvent mixture in which it has high solubility at elevated temperatures and low solubility at room temperature or below. Cooling the solution allows the pure product to crystallize out, leaving impurities in the solution. Ethanol is a common solvent for recrystallizing similar aromatic ethers. rsc.org
Column Chromatography: This technique is highly effective for separating the desired product from unreacted starting materials and by-products. The crude mixture is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate. rsc.org The polarity of the eluent is optimized to achieve good separation.
Characterization:
Once purified, the identity and purity of this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides information about the different types of protons in the molecule and their chemical environment. For this compound, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the two propyloxy chains. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: This method identifies the different carbon environments in the molecule. Separate signals would be observed for the aromatic carbons and the aliphatic carbons of the side chains.
Reactivity and Chemical Transformations of 1,4 Bis 3 Iodopropyloxy Benzene
Nucleophilic Substitution Reactions at the Iodide Centers
The primary reactivity of 1,4-Bis(3-iodopropyloxy)benzene is centered on the two terminal iodide groups. The carbon-iodine bond is relatively weak and polarized, making the terminal carbon atoms highly susceptible to attack by nucleophiles. As iodide is an excellent leaving group, the compound readily undergoes bimolecular nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles. These reactions are fundamental to its role as a difunctional electrophilic linker.
Amination Reactions for Nitrogen-Containing Ligands or Monomers
The displacement of the iodide ions by nitrogen-based nucleophiles provides a direct route to various nitrogen-containing compounds. These amination reactions are crucial for synthesizing flexible diamine monomers, which are precursors to polyamides and polyimides, or for creating bespoke ligands for coordination chemistry. The reaction of this compound with two equivalents of an amine yields a symmetrically substituted diamine. The choice of the nitrogen nucleophile can range from ammonia (B1221849) to primary and secondary amines, as well as azide (B81097) ions, which can be subsequently reduced to primary amines.
Table 1: Examples of Amination Reactions
| Nitrogen Nucleophile | Reagent | Product Class | Resulting Structure |
|---|---|---|---|
| Ammonia | NH₃ | Primary Diamine | 1,4-Bis(3-aminopropyloxy)benzene |
| Primary Amine | R-NH₂ | Secondary Diamine | 1,4-Bis(3-(alkylamino)propyloxy)benzene |
| Secondary Amine | R₂NH | Tertiary Diamine | 1,4-Bis(3-(dialkylamino)propyloxy)benzene |
| Azide | NaN₃ | Diazide (Primary Diamine Precursor) | 1,4-Bis(3-azidopropyloxy)benzene |
| Phthalimide | Potassium Phthalimide | Protected Diamine (Gabriel Synthesis) | N,N'-(Propoxy-1,3-diylbis(4,1-phenyleneoxy-3,1-propanediyl))bis(phthalimide) |
Alkylation and Arylation Reactions to Form Carbon-Carbon Bonds
The formation of new carbon-carbon bonds can be achieved by reacting this compound with various carbon nucleophiles. These reactions are essential for extending the carbon skeleton and introducing new functional groups. For instance, reaction with cyanide ions replaces the iodides to form a dinitrile, which can be further hydrolyzed to a dicarboxylic acid or reduced to a diamine. Similarly, stabilized carbanions, such as those derived from malonic esters, can be used to create precursors for more complex architectures.
Table 2: Carbon-Carbon Bond Forming Reactions
| Carbon Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Cyanide | NaCN or KCN | Dinitrile |
| Malonate | Diethyl malonate | Tetraester |
| Acetylide | Lithium acetylide | Diyne |
| Organocuprate | (CH₃)₂CuLi | Dialkyl-extended chain |
Ring-Closing Reactions to Form Cyclic Ethers or Heterocycles
The bifunctional nature of this compound makes it an ideal component for the synthesis of macrocycles. In these reactions, the molecule acts as a linear electrophilic strut that can be cyclized by reacting with a bifunctional nucleophile. For example, reaction with another hydroquinone (B1673460) derivative or a diol under Williamson ether synthesis conditions can produce crown ether-type macrocycles. Similarly, reaction with dithiols or diamines can lead to the formation of large heterocyclic rings containing sulfur or nitrogen atoms, respectively. These macrocyclic hosts are of significant interest in supramolecular chemistry for their ability to bind specific guests.
Table 3: Macrocyclization Reactions
| Dinucleophile | Reagent Example | Resulting Macrocycle Class |
|---|---|---|
| Diol | Hydroquinone or Ethylene (B1197577) glycol | Polyether Macrocycle (e.g., Crown Ether analogue) |
| Dithiol | 1,2-Ethanedithiol | Polythioether Macrocycle |
| Diamine | 1,2-Diaminoethane | Polyamine Macrocycle (e.g., Cryptand precursor) |
Metal-Mediated Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki)
Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon bonds, but their application is highly specific to the nature of the substrates. Reactions such as the Sonogashira, Heck, and Suzuki couplings are canonical methods for coupling sp²-hybridized carbons, typically involving aryl or vinyl halides.
Synthesis of Extended π-Conjugated Systems
The synthesis of extended π-conjugated systems via reactions like the Sonogashira or Heck coupling requires aryl or vinyl halide precursors. This compound, being a primary alkyl iodide, is not a suitable substrate for these specific transformations under standard conditions. These reactions are generally not employed to functionalize the terminal sp³-hybridized carbons of the propyl chains for the purpose of π-system extension.
Formation of Polyaromatic Frameworks
Similarly, the formation of polyaromatic frameworks using Suzuki coupling typically involves the reaction of an arylboronic acid with an aryl halide. While variants of the Suzuki reaction that couple sp³-hybridized carbons (like alkyl halides) do exist, there are no specific examples in the scientific literature of such couplings being performed with this compound. The construction of polyaromatic systems fundamentally relies on the direct coupling of aromatic rings, for which this compound does not possess the required aryl halide functionality. Therefore, its use in building polyaromatic frameworks via these standard cross-coupling methods is not a recognized application.
Reactivity of the Aromatic Core (e.g., Electrophilic Aromatic Substitution, if functional groups permit)
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the two propyloxy substituents. The oxygen atoms of the ether groups donate electron density to the aromatic ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. msu.eduyoutube.com This activating effect is a general feature of alkoxy groups on a benzene ring. youtube.com
The two propyloxy groups are ortho, para-directing substituents. This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) or para (opposite) to the ether linkages. nih.gov In the case of this compound, all four available positions on the benzene ring are ortho to an ether group. Therefore, substitution can occur at any of these positions.
However, the steric bulk of the 3-iodopropyloxy chains is expected to influence the regioselectivity of the substitution. Due to the significant size of these groups, an incoming electrophile will likely face steric hindrance at the positions ortho to the ether linkages. This steric hindrance would likely lead to a preference for substitution at the less hindered sites, although in this symmetrically substituted molecule, all positions are sterically equivalent.
Table 1: Predicted Reactivity of the Aromatic Core of this compound in Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Expected Product(s) | Directing Effect |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1,4-bis(3-iodopropyloxy)benzene | ortho, para-directing |
| Bromination | Br₂, FeBr₃ | 2-Bromo-1,4-bis(3-iodopropyloxy)benzene | ortho, para-directing |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-1,4-bis(3-iodopropyloxy)benzene | ortho, para-directing |
Reactions Involving Ether Linkages (e.g., controlled cleavage, rearrangement)
The ether linkages in this compound, while generally stable, can be cleaved under specific and typically harsh reaction conditions. The most common method for the cleavage of aryl alkyl ethers is treatment with strong protic or Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for this transformation. researchgate.netlibretexts.org
The mechanism of ether cleavage with BBr₃ involves the coordination of the Lewis acidic boron atom to the oxygen atom of the ether. This is followed by a nucleophilic attack of a bromide ion on the adjacent carbon atom of the alkyl chain, leading to the cleavage of the carbon-oxygen bond. In the case of aryl alkyl ethers, the cleavage typically occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide.
For this compound, treatment with BBr₃ would be expected to cleave both ether linkages, resulting in the formation of hydroquinone and 1-bromo-3-iodopropane. The reaction with BBr₃ would likely also lead to the exchange of the terminal iodine atoms for bromine, a common occurrence when using boron trihalides.
Controlled cleavage of only one of the two ether linkages would be challenging to achieve due to the symmetrical nature of the molecule and the high reactivity of the reagents required for cleavage. Rearrangement reactions of the ether linkages are not commonly observed under typical synthetic conditions.
Role as a Bifunctional Synthon in Divergent Synthesis Strategies
The presence of two terminal iodo groups on the flexible propyloxy chains makes this compound an excellent bifunctional synthon for divergent synthesis strategies. csic.esyoutube.com The carbon-iodine bond is relatively weak, making iodine a good leaving group in nucleophilic substitution reactions. This allows for the facile reaction of this compound with a variety of dinucleophiles to construct larger, more complex molecules, particularly macrocycles. psu.edu
A prominent example of this reactivity is its use in the Williamson ether synthesis to form macrocyclic polyethers, also known as crown ethers. nih.govnih.gov By reacting this compound with a dinucleophile such as a dithiol or a diamine under high dilution conditions, intramolecular cyclization can be favored over intermolecular polymerization, leading to the formation of macrocycles. The size and properties of the resulting macrocycle can be systematically varied by changing the length and nature of the dinucleophile. This divergent approach allows for the creation of a library of related macrocycles from a single bifunctional starting material.
For instance, the reaction with a dithiol, such as 1,2-ethanedithiol, would be expected to yield a dithia-crown ether. Similarly, reaction with a diamine, like 1,2-ethanediamine, would lead to the formation of a diaza-crown ether. These macrocycles are of significant interest due to their ability to selectively bind metal ions and small organic molecules.
The synthesis of cyclophanes, which are molecules containing an aromatic ring bridged by a chain, is another area where bifunctional synthons like this compound are valuable. scielo.org.mx While direct examples with the iodo-compound are scarce in the literature, analogous dihaloalkoxybenzenes have been used to construct [n.n]paracyclophanes. psu.edu
Rational Design and Synthesis of Derivatives and Analogues of 1,4 Bis 3 Iodopropyloxy Benzene
Positional Isomers and Aromatic Core Modifications (e.g., 1,3- and 1,2-substituted benzene (B151609) analogues)
For instance, the synthesis of 1,3-bis(3-chloropropoxy)benzene involves the reaction of resorcinol (B1680541) with 1-bromo-3-chloropropane (B140262) in the presence of a base like potassium carbonate. While specific synthetic details for the iodo-analogues of the 1,2- and 1,3-isomers are not extensively documented in readily available literature, the general synthetic routes for similar compounds suggest that they can be prepared from the corresponding dihydroxybenzenes. For example, a process for producing 1,3-bis(3-aminophenoxy)benzene (B75826) involves the reaction of 1,3-difluorobenzene (B1663923) with an alkali metal salt of 3-aminophenol (B1664112) google.com. This highlights the possibility of using di-functionalized benzenes for the synthesis of such isomers.
The choice of the starting dihydroxybenzene dictates the final substitution pattern. The synthesis of 1,3-bis(2-hydroxyethoxy)benzene, for example, is achieved by reacting resorcinol with ethylene (B1197577) carbonate google.com. This method could potentially be adapted for the synthesis of other 1,3-disubstituted analogues.
The modification of the aromatic core is not limited to simple benzene rings. More complex aromatic systems can be incorporated to introduce specific properties. For example, the synthesis of a bis-flavonol derivative incorporates a 1,4-disubstituted benzene ring as a central linker between two flavonol moieties researchgate.net.
Table 1: Synthesis of Positional Isomers of Bis(alkoxy)benzene Derivatives
| Starting Material | Reagents | Product | Substitution Pattern |
| Resorcinol | 1-Bromo-3-chloropropane, K₂CO₃ | 1,3-Bis(3-chloropropoxy)benzene | 1,3- (meta) |
| 1,3-Difluorobenzene | Alkali metal salt of 3-aminophenol | 1,3-Bis(3-aminophenoxy)benzene | 1,3- (meta) |
| Resorcinol | Ethylene carbonate | 1,3-Bis(2-hydroxyethoxy)benzene | 1,3- (meta) |
| Hydroquinone (B1673460) | 1-Bromo-3-chloropropane, K₂CO₃ | 1,4-Bis(3-chloropropoxy)benzene (B1647430) | 1,4- (para) |
Variation of Alkyl Chain Length and Halogen Identity (e.g., bromo, chloro, and fluoro analogues)
The nature of the alkyl chain and the identity of the halogen atom at the terminus of the propyl chain are critical determinants of the reactivity and physical properties of the molecule. The synthesis of bromo, chloro, and fluoro analogues of 1,4-bis(3-iodopropyloxy)benzene can be achieved by employing the corresponding 1,3-dihalopropanes in the Williamson ether synthesis with hydroquinone.
The synthesis of 1,4-bis(3-chloropropoxy)benzene has been reported, involving the reaction of hydroquinone with 1-bromo-3-chloropropane in acetone (B3395972) with potassium carbonate as the base nih.gov. The use of a mixed haloalkane like 1-bromo-3-chloropropane is a common strategy, where the more reactive bromine atom participates in the nucleophilic substitution with the phenoxide, leaving the less reactive chlorine atom at the terminus.
The synthesis of the corresponding bromo and fluoro analogues would follow a similar protocol, using 1,3-dibromopropane (B121459) and 1-fluoro-3-iodopropane (B1254131) (or a similar reactive species), respectively. While the direct synthesis of the fluoroanalogue is less commonly described, the synthesis of 1,3-bis(3-aminophenoxy)benzene from 1,3-difluorobenzene demonstrates the feasibility of incorporating fluorine into such structures google.com.
The reactivity of the terminal halogen is expected to follow the established trend for leaving group ability in nucleophilic substitution reactions: I > Br > Cl > F. This trend is a consequence of the bond strength between the carbon and the halogen atom and the stability of the resulting halide ion. The carbon-iodine bond is the weakest and longest, making iodide the best leaving group among the halogens. Conversely, the carbon-fluorine bond is the strongest and shortest, rendering fluoride (B91410) a poor leaving group.
Table 2: Properties of 1,4-Bis(3-halopropyloxy)benzene Analogues
| Halogen | C-X Bond Energy (kJ/mol) | Leaving Group Ability | Expected Reactivity in Nucleophilic Substitution |
| Iodo (I) | ~228 | Excellent | Highest |
| Bromo (Br) | ~290 | Good | High |
| Chloro (Cl) | ~346 | Moderate | Moderate |
| Fluoro (F) | ~467 | Poor | Lowest |
Incorporation of Additional Functional Groups for Tunable Reactivity and Properties
The introduction of additional functional groups onto the this compound scaffold can dramatically alter its chemical reactivity, solubility, and potential for further derivatization. These functional groups can be introduced either on the aromatic ring or on the alkyl chains.
A notable example is the synthesis of 1,4-bis(4-aminophenoxy)benzene (B1581417), where amino groups are introduced on the terminal phenoxy rings. This is typically achieved in a two-step process starting from hydroquinone and 4-fluoronitrobenzene, followed by the reduction of the nitro groups to amines. The synthesis of 1,3-bis(3-aminophenoxy)benzene from 1,3-difluorobenzene and 3-aminophenol further illustrates this strategy google.com.
The incorporation of thioether functionalities has also been explored through the electrochemically driven Michael addition of thiols to hydroquinone rsc.org. More complex functionalities, such as dithiobiureto groups, have been introduced to create novel derivatives with potential applications in medicinal and materials science.
Furthermore, the synthesis of non-symmetric 1,4-dialkoxybenzenes, where the two alkoxy chains are different, has been developed. This is often achieved through a multi-step process starting from 4-hydroxybenzaldehyde, which is first O-alkylated, then subjected to a Baeyer-Villiger oxidation to form a 4-alkoxyphenol, and finally undergoes a second, different O-alkylation researchgate.net.
Table 3: Examples of Functionalized Derivatives
| Derivative | Functional Group | Synthetic Precursors |
| 1,4-Bis(4-aminophenoxy)benzene | Amino (-NH₂) | Hydroquinone, 4-fluoronitrobenzene |
| 1,3-Bis(3-aminophenoxy)benzene | Amino (-NH₂) | 1,3-Difluorobenzene, 3-aminophenol |
| Hydroquinone thioethers | Thioether (-SR) | Hydroquinone, Thiols |
| Non-symmetric 1,4-dialkoxybenzenes | Varied alkoxy groups | 4-Hydroxybenzaldehyde, Alkyl halides |
| 1,4-Bis-(3-hydroxy-4-oxo-4H-chromen-2-yl)-benzene | Flavonol | - |
Development of Optically Active or Chiral Derivatives
The introduction of chirality into the this compound framework can lead to materials with unique optical properties and applications in stereoselective synthesis and chiroptical materials. Chirality can be introduced in several ways, such as by using chiral building blocks for the alkyl chains, by creating atropisomers through restricted rotation, or by attaching chiral auxiliaries.
While the direct enantioselective synthesis of this compound itself is not widely reported, the principles of asymmetric synthesis can be applied. For instance, chiral ethers can be synthesized from hydroquinone using chiral starting materials. The synthesis of diastereomeric tetrahydropyranyl ethers of hydroquinone demonstrates the formation of chiral centers in the alkoxy chains acs.org.
More advanced strategies involve the use of chiral catalysts to control the stereochemistry of a reaction. For example, the enantioselective synthesis of complex carbocycles has been achieved through the C-H insertion of rhodium donor/donor carbenes, a method that could potentially be adapted to create chiral alkoxybenzene derivatives chemrxiv.org. Similarly, the enantioselective synthesis of 1,12-disubstituted acs.orghelicenes using a gold-catalyzed intramolecular alkyne hydroarylation showcases the power of asymmetric catalysis in generating chiral aromatic structures nih.gov.
The synthesis of chiral quinone-hydroquinone molecules that can racemize through a reversible redox reaction also provides insights into the dynamic nature of chirality in these systems researchgate.net.
Table 4: Strategies for Introducing Chirality
| Strategy | Description | Example |
| Chiral Building Blocks | Use of enantiomerically pure starting materials for the side chains. | Synthesis of diastereomeric tetrahydropyranyl ethers of hydroquinone. |
| Asymmetric Catalysis | Employment of a chiral catalyst to induce stereoselectivity in a reaction. | Enantioselective synthesis of acs.orghelicenes using a chiral gold catalyst. |
| Atropisomerism | Creation of stereoisomers due to hindered rotation around a single bond. | Enantioselective synthesis of atropisomeric chiral ortho-diarylbenzene derivatives. |
Comparative Reactivity and Stability Studies of Analogues
The reactivity and stability of the derivatives and analogues of this compound are intrinsically linked to their structural modifications. While comprehensive comparative studies for this specific series of compounds are not extensively available, general principles of organic chemistry allow for predictions of their relative behavior.
Reactivity: The primary site of reactivity in the halo-analogues is the terminal carbon-halogen bond. As discussed in section 4.2, the reactivity in nucleophilic substitution reactions is expected to decrease in the order I > Br > Cl > F. This is due to the decreasing bond strength and increasing electronegativity of the halogen. Therefore, this compound is the most reactive towards nucleophiles, making it a versatile precursor for further functionalization.
The positional isomers (1,2-, 1,3-, and 1,4-) will likely exhibit different physical properties such as melting point, boiling point, and solubility due to variations in their molecular symmetry and dipole moments. However, the intrinsic reactivity of the terminal haloalkyl chains should remain similar, assuming no significant electronic effects from the altered substitution pattern.
Stability: The stability of these compounds can be considered from both a thermal and chemical perspective. The thermal stability is largely dictated by the strength of the chemical bonds within the molecule. The C-F bond is the strongest, suggesting that the fluoro-analogue would be the most thermally stable.
Applications in Advanced Materials Science and Polymer Chemistry
Monomer for Polymerization Reactions
The bifunctional nature of 1,4-Bis(3-iodopropyloxy)benzene, with two reactive iodo-terminated chains, makes it a suitable monomer for several types of polymerization.
Step-growth polymerization involves the reaction of bifunctional or multifunctional monomers to form dimers, trimers, and eventually long polymer chains. youtube.com this compound is well-suited for this type of polymerization, particularly for the synthesis of polyethers. The terminal iodine atoms are good leaving groups in nucleophilic substitution reactions, such as the Williamson ether synthesis. For instance, it can be reacted with a bisphenol in the presence of a base to form a polyether.
The general reaction for forming a polyester (B1180765) involves a diol and a diacid or its derivative. libretexts.org While this compound is not a diol itself, it can be readily converted into one through hydrolysis or reaction with a suitable oxygen nucleophile. This resulting diol can then be polymerized with a dicarboxylic acid to produce a polyester. Similarly, for polyamide synthesis, the terminal iodides can be replaced with amino groups to form a diamine monomer, which can then be reacted with a diacid chloride.
Table 1: Potential Step-Growth Polymers from this compound Derivatives
| Polymer Type | Derivative Monomer | Co-monomer Example | Resulting Polymer Linkage |
| Polyether | This compound | Bisphenol A | Ether (-O-) |
| Polyester | 1,4-Bis(3-hydroxypropyloxy)benzene (diol derivative) | Terephthaloyl chloride | Ester (-COO-) |
| Polyamide | 1,4-Bis(3-aminopropyloxy)benzene (diamine derivative) | Adipoyl chloride | Amide (-CONH-) |
For this compound to be used in chain-growth polymerization, it must first be modified to incorporate a polymerizable functional group, such as a vinyl or acrylate (B77674) group. This can be achieved by reacting the terminal iodo groups with a suitable molecule. For example, reaction with potassium acrylate would yield a bis-acrylate monomer. This new monomer could then undergo free-radical polymerization to form a cross-linked polymer network. Acrylate latexes modified with vinyl alkoxy siloxanes have been synthesized via emulsion polymerization, demonstrating the feasibility of incorporating such modified monomers into polymer chains to enhance properties like weather and stain resistance. researchgate.net
A notable application of derivatives of this compound is in the synthesis of high-performance aramid copolymers. A key monomer in this area is 1,4-bis(4-aminophenoxy)benzene (B1581417) (PBAB), which can be conceptualized as a derivative of the title compound. The incorporation of flexible bis(4-aminophenoxy) benzene (B151609) moieties into the aramid backbone enhances the solubility of the resulting polymer in organic solvents, facilitating its processing into thin films. kennesaw.edunih.gov
Research has demonstrated the synthesis of novel aramid copolymers by polymerizing 1,4-bis(4-aminophenoxy)benzene with other diamines and diacid chlorides. libretexts.orgkennesaw.edunih.gov These copolymers exhibit high thermal stability and mechanical strength, making them suitable for applications in extreme environments such as the aerospace and automotive industries. libretexts.org For example, thin films of these aramid copolymers have shown high tensile strength and glass transition temperatures. libretexts.org
Table 2: Properties of Aramid Copolymers Based on Bis-aminophenoxy Benzene Moieties
| Copolymer | Average Molecular Weight (kDa) | Film Thickness (μm) | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| MBAB-aramid | >150 | 3 - 10 | 270.1 | 449.6 | 107.1 | 50.7 |
| PBAB-aramid | >150 | 3 - 10 | 292.7 | 465.5 | 113.5 | 58.4 |
| Data sourced from studies on aramid copolymers derived from bis(4-aminophenoxy) benzene moieties. libretexts.org |
Precursor for Functional Coatings and Films
The reactive nature of the iodo-terminated chains of this compound makes it a candidate for creating functional coatings. It can be grafted onto surfaces or incorporated into polymer matrices to impart specific properties. For example, the aromatic core can enhance thermal stability and rigidity, while the flexible propyloxy chains can improve adhesion and film-forming properties. The ability to form thin, clear films from its aramid copolymer derivatives highlights the potential of this structural motif in coating applications. kennesaw.edunih.gov
Building Block for Photoactive and Electroactive Materials
The 1,4-dialkoxybenzene core is a common structural element in many organic electronic materials due to its electron-donating nature. researchgate.net While direct applications of this compound in this area are not widely reported, it serves as a valuable precursor for creating more complex monomers for these materials.
Conjugated polymers, which form the basis of many organic semiconductors, are often synthesized through cross-coupling reactions that require specific functional groups like boronic esters or organotin compounds. kennesaw.edu The terminal iodides of this compound can be converted to other functional groups, making it a stepping stone for creating monomers for conjugated polymer synthesis. For instance, the iodo groups could be transformed into terminal alkynes, which can then participate in reactions like the Sonogashira coupling to build up a conjugated backbone.
Furthermore, the 1,4-dialkoxybenzene moiety is a key component in many poly(p-phenylene vinylene) (PPV) and poly(p-phenylene) (PPP) type polymers, which are known for their electroluminescent properties. researchgate.net The synthesis of non-symmetric 1,4-dialkoxybenzenes is crucial for tuning the properties of these polymers, and multi-step syntheses have been developed to create such building blocks. researchgate.net While not a direct monomer, this compound represents a symmetrically functionalized core that can be chemically elaborated for these advanced applications.
Luminescent Materials and Dyes (e.g., related to azo dyes derived from bis-thiadiazole benzenes)
Luminescent materials and dyes are crucial components in a wide array of technologies, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, are a significant class of chromophores. When integrated into a larger conjugated system, particularly with heterocyclic units like thiadiazoles, they can exhibit interesting photophysical properties.
A notable example is the synthesis of azo dyes based on a bis-thiadiazole benzene core. ekb.egekb.eg These dyes are typically synthesized through a diazotization-coupling sequence. The general process involves the diazotization of an amino-substituted bis-thiadiazole benzene, such as 5,5'-(1,4-phenylene)bis(1,3,4-thiadiazol-2-amine), followed by coupling with various aromatic compounds like aryl amines. ekb.eg This modular synthesis allows for the fine-tuning of the electronic and optical properties of the resulting dyes.
The synthesis of these bis-azo-1,3,4-thiadiazole dyes can be summarized in the following steps:
Diazotization : The starting material, 5,5'-(1,4-phenylene)bis(1,3,4-thiadiazol-2-amine), is treated with nitrosyl sulfuric acid to convert the amino groups into diazonium salts. ekb.eg
Coupling : The resulting diazonium salt is then reacted with a coupling component, such as an appropriate aryl amine, to form the final bis-azo dye. ekb.eg
This process yields dyes with a donor-acceptor-π-acceptor-donor architecture, where the thiadiazole moieties act as electron acceptors. ekb.egekb.eg The choice of the aryl amine donor group can significantly influence the optical and electronic properties of the dye. ekb.eg
| Starting Material | Coupling Component | Resulting Dye Type | Reported Yield |
|---|---|---|---|
| 5,5'-(1,4-phenylene)bis(1,3,4-thiadiazol-2-amine) | Various Aryl Amines | Bis-azo-1,3,4-thiadiazole dyes | 73-83% ekb.eg |
| 2-amino-5-(4'-nitrophenyl)-1,3,4-thiadiazole (diazotized) | 2-Amino-4-(4'-nitrophenyl)-1,3-thiazole | Mono Azo Disperse Dye | Good chemijournal.com |
| Mono Azo Disperse Dye (diazotized) | Various Tertiary Amines | Bis Azo Disperse Dyes | Not Specified chemijournal.comasianpubs.org |
While direct synthesis of these specific azo dyes from this compound is not explicitly detailed in the literature, the reactive nature of the terminal iodides offers a potential pathway. The iodo-groups can be converted into other functional groups, such as amines or thiols, which could then participate in the synthesis of thiadiazole rings or act as coupling partners. This would allow the 1,4-bis(propyloxy)benzene core to be incorporated into novel luminescent structures.
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanoscale level. These materials have garnered significant interest for applications in photovoltaics, catalysis, and sensing. The organic component often provides flexibility, processability, and specific functionalities, while the inorganic part typically contributes to structural stability, thermal resistance, and electronic or optical properties.
A prominent class of hybrid materials is the organic-inorganic perovskites, which have the general chemical formula ABX₃. mdpi.com In these structures, 'A' is an organic cation (like methylammonium), 'B' is a metal cation (like lead or tin), and 'X' is a halide anion. mdpi.com These materials have shown remarkable power conversion efficiencies in solar cells. mdpi.com
Another example includes hybrid iodobismuthates, where organic cations are paired with complex iodobismuthate anions like [Bi₃I₁₂]³⁻. researchgate.net These materials are being explored as less toxic alternatives to lead-based perovskites for light-harvesting applications. researchgate.net
The compound this compound is an excellent candidate for use as an organic linker in the creation of novel hybrid materials. The terminal iodine atoms are good leaving groups, enabling nucleophilic substitution reactions. This allows the molecule to be covalently bonded to inorganic structures, such as metal oxide nanoparticles or surfaces of inorganic crystals. The length and flexibility of the propyloxy chains can influence the spacing and orientation of the inorganic components, providing a means to control the structure and properties of the final hybrid material. For instance, it could be used to bridge inorganic clusters, forming a porous framework material with potential applications in catalysis or gas storage.
Supramolecular Chemistry and Non Covalent Interactions of 1,4 Bis 3 Iodopropyloxy Benzene and Analogues
Halogen Bonding Interactions in Crystal Engineering and Self-Assembly
Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor). acs.org This interaction has become a robust tool in crystal engineering for the rational design of supramolecular structures. Molecules like 1,4-bis(3-iodopropyloxy)benzene, which possess two XB donor sites arranged in a linear fashion, are ideal candidates for constructing predictable, extended networks through self-assembly. nih.gov The combination of the strong iodine-based halogen bond with other weaker interactions allows for the creation of sophisticated solid-state materials. wiley-vch.de
Characterization of Halogen Bond Donor/Acceptor Strength
The strength of a halogen bond donor is primarily determined by the identity of the halogen atom and the nature of the group to which it is covalently bonded. wiley-vch.de The general trend for halogen bond donor strength is I > Br > Cl > F. wiley-vch.de The iodine atoms in this compound are therefore potent XB donors. The electron-withdrawing character of the atom to which the halogen is attached also plays a crucial role; a more electron-withdrawing group enhances the electrophilic character of the halogen's σ-hole, leading to a stronger bond. acs.org For instance, iodine atoms attached to sp-hybridized carbons or perfluorinated aromatic rings are exceptionally strong donors. researchgate.netresearchgate.net In this compound, the iodine is attached to an sp³-hybridized carbon, which makes it a competent, though less powerful, donor compared to iodo-alkynes or perfluoro-iodoarenes. wiley-vch.deresearchgate.net
The molecule itself contains two ether oxygen atoms which can act as weak halogen bond acceptors. However, its primary role in supramolecular chemistry is that of a bidentate (two-sited) halogen bond donor, designed to interact with external Lewis bases.
Table 1: Relative Strength of Halogen Bond Donors
| Halogen Bond Donor Type | Example Compound | Relative Donor Strength |
|---|---|---|
| Iodo-alkyne | 1,4-Bis(iodoethynyl)benzene | Very Strong researchgate.net |
| Iodo-perfluoroarene | 1,4-Diiodotetrafluorobenzene | Strong researchgate.net |
| Iodo-alkane | This compound | Moderate |
| Bromo-alkane | 1,4-Bis(3-bromopropyloxy)benzene | Weak |
Influence of Alkyl Chain Flexibility on Halogen Bonding Architectures
The flexibility of the alkyl chains in 1,4-bis(alkoxy)benzene derivatives plays a critical role in dictating the final supramolecular architecture. The conformational freedom of the propyloxy chains in this compound allows the molecule to adopt various spatial arrangements to optimize packing and intermolecular interactions in the solid state.
Formation of One-Dimensional (1D) Supramolecular Polymers
The linear, bidentate nature of this compound makes it an excellent building block for the construction of one-dimensional (1D) supramolecular polymers. chemrxiv.org By co-crystallizing this XB donor with a complementary bidentate XB acceptor, it is possible to form infinite, chain-like structures. rsc.org
Common bidentate halogen bond acceptors used for this purpose include nitrogen-based heterocycles like 4,4'-bipyridine (B149096) and 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org The self-assembly process involves the formation of two halogen bonds per molecule, one at each end, linking the donor and acceptor molecules into an extended 1D chain. The geometry of the resulting polymer can be tuned based on the structure of the acceptor. For example, rigid linear acceptors tend to form linear chains, while more flexible or angular acceptors can produce zigzag or helical structures. nih.gov The formation of such polymeric structures has been extensively demonstrated with the highly fluorinated analogue, 1,4-diiodotetrafluorobenzene, which forms robust 1D chains with a variety of Lewis bases. nih.govrsc.org
Table 2: Potential Halogen Bond Acceptors for 1D Polymer Formation
| Acceptor Name | Structure | Resulting Polymer Motif |
|---|---|---|
| 4,4'-Bipyridine | Linear, rigid | Linear chain |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Linear, rigid | Linear chain rsc.org |
| Pyrazine | Linear, rigid | Linear chain |
Investigation of Intermolecular Forces in Solid-State Structures (e.g., C-H...π interactions)
A crystallographic study of the analogous compound 1,4-bis(3-chloropropoxy)benzene (B1647430) revealed that its crystal structure is stabilized by intermolecular C-H...π interactions, where a hydrogen atom from an alkyl chain interacts with the electron-rich face of a neighboring benzene (B151609) ring. nih.gov This type of interaction is a significant force in the packing of many aromatic compounds. nih.govrsc.org
Furthermore, as seen in related dihaloalkoxybenzene structures, there is often a competition between various weak interactions that determines the final packing motif. mdpi.com Depending on the specific conformation adopted by the flexible propyloxy chains, the solid-state structure of this compound could feature a combination of halogen bonds (I...N or I...O), C-H...π interactions, and potentially C-H...I or even I...I contacts. mdpi.comdntb.gov.ua
Table 3: Summary of Potential Intermolecular Forces in Crystalline this compound
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Halogen Bonding | Iodine (C-I) | External Lewis Base (e.g., N, O) | Primary interaction for directed self-assembly nih.gov |
| C-H...π Interaction | Alkyl C-H | Benzene Ring (π-system) | Stabilizes crystal packing nih.gov |
| C-H...O Hydrogen Bond | Alkyl C-H | Ether Oxygen | Contributes to lattice stability |
| C-H...I Hydrogen Bond | Alkyl C-H | Iodine | Can influence chain conformation mdpi.com |
Design of Host-Guest Systems and Molecular Recognition Platforms
While not extensively documented for this specific compound, the structure of this compound suggests potential applications in host-guest chemistry. The central hydroquinone (B1673460) core with its flexible alkoxy arms could form a cleft-like binding site capable of encapsulating small molecular guests. The recognition process would be driven by a combination of hydrophobic interactions with the alkyl chains and C-H...π interactions with the aromatic core.
Moreover, the terminal iodine atoms can act as specific recognition sites for Lewis basic guest molecules, enabling the platform to function as a sensor or receptor. The principles of host-guest chemistry often rely on creating pre-organized cavities, as seen in macrocycles like calixarenes and cyclodextrins, which use similar non-covalent forces to bind guests. researchgate.netnih.gov By integrating this compound into larger macrocyclic or cage-like structures, it could be possible to design sophisticated hosts where the iodine atoms provide specific, directional binding points within a larger cavity, allowing for selective molecular recognition.
Dynamic Supramolecular Systems and Stimuli-Responsive Materials
The reversibility and tunable strength of the halogen bond make it an attractive interaction for creating dynamic supramolecular systems and materials that respond to external stimuli. Supramolecular polymers formed from this compound and a bidentate acceptor are held together by these non-covalent bonds, which can be broken and reformed. nih.gov
This dynamic nature could allow for the development of stimuli-responsive materials. For example, the 1D polymeric assemblies could potentially be disassembled by:
Temperature: Increasing the temperature could provide enough thermal energy to overcome the halogen bonds, leading to depolymerization.
Solvent: Changing to a more polar or competitive solvent could disrupt the halogen bonds.
Competitive Guests: Introducing a strong, monotopic halogen bond acceptor could cap the ends of the chains, breaking the polymer into smaller fragments.
This behavior is analogous to well-studied dynamic systems based on hydrogen-bonded motifs, such as those involving benzene-1,3,5-tricarboxamides (BTAs), which show reversible assembly and disassembly in response to various stimuli. nih.govtue.nl The use of halogen bonding offers an alternative pathway to such adaptive materials, with the potential for creating self-healing polymers or controlled-release systems. wiley-vch.detue.nl
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods provide insights into molecular orbitals, charge distribution, and spectroscopic characteristics.
DFT calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For a molecule like 1,4-bis(3-iodopropyloxy)benzene, DFT would be employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap suggests higher chemical reactivity and easier electronic transitions.
The distribution of electron density across the molecule can be analyzed through methods like Mulliken charge analysis or by mapping the electrostatic potential. In this compound, the electron-donating nature of the ether oxygen atoms would likely increase the electron density on the benzene (B151609) ring, while the electronegative iodine atoms would create regions of positive charge on the adjacent carbon atoms. This charge distribution is crucial for understanding how the molecule interacts with other chemical species, highlighting potential sites for nucleophilic or electrophilic attack.
Table 1: Illustrative DFT-Calculated Properties for a Generic Dialkoxybenzene Derivative
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy state for an added electron; related to electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and serve to illustrate the typical output of DFT calculations for a molecule with a similar structure.
Computational methods are widely used to predict various spectroscopic properties, aiding in the identification and characterization of compounds.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted with good accuracy using quantum chemical calculations. For this compound, calculations would predict distinct signals for the aromatic protons and the different methylene (B1212753) groups in the propyloxy chains, helping to confirm the molecular structure.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of IR absorption bands. For the target molecule, characteristic calculated vibrations would include C-O-C stretching from the ether linkages, C-H stretching from the aromatic and aliphatic parts, and C-I stretching from the terminal iodo groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis). The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which for a molecule like this compound would likely involve π-π* transitions within the benzene ring.
Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.
MD simulations can be used to explore the conformational landscape of flexible molecules like this compound. The two propyloxy chains can rotate and fold, leading to various conformers. The simulations would reveal the most stable conformations and the energy barriers between them.
Furthermore, these simulations can quantify the non-covalent interactions that govern molecular behavior. For this compound, key intermolecular interactions would include van der Waals forces and potentially weak C-H···O or C-H···I hydrogen bonds. In the solid state, π-π stacking between the benzene rings of adjacent molecules could also play a significant role in the crystal packing.
In solution, MD simulations can model how this compound interacts with solvent molecules and whether it has a tendency to self-assemble or aggregate. The hydrophobic benzene core and propyl chains, combined with the polar ether linkages, give the molecule an amphiphilic character that might lead to the formation of aggregates in certain solvents. Simulations can provide insights into the structure and stability of such aggregates. The study of related bis-substituted benzene compounds has shown their ability to form one-dimensional chains and other supramolecular structures through self-assembly.
Mechanistic Studies of Chemical Transformations and Reaction Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. For this compound, a key reaction of interest would be the nucleophilic substitution of the terminal iodine atoms.
Theoretical calculations could be used to model the reaction pathway of, for example, the substitution of iodide with another nucleophile. This would involve calculating the energy profile of the reaction, identifying the structure of the transition state, and determining the activation energy. Such studies would help in predicting the reactivity of the compound and optimizing reaction conditions for synthesizing new derivatives.
Predictive Modeling for Material Properties Based on Molecular Structure
Predictive modeling, a powerful tool in materials science, utilizes computational methods to forecast the physical, chemical, and electronic properties of a molecule based on its structure. For a compound like this compound, such models could elucidate potential applications by predicting key characteristics.
While no specific predictive models for this compound have been published, studies on analogous molecules offer insights into the types of properties that could be investigated. For instance, theoretical assessments of similar structures often focus on optical and electrochemical properties, which are crucial for applications in organic electronics. The introduction of alkoxy chains, as seen in this compound, is known to influence solubility and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Future predictive modeling studies on this compound would likely involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine its optimized geometry and electronic structure. From these fundamental calculations, a range of material properties could be predicted.
Table 1: Potential Material Properties for Predictive Modeling of this compound
| Property Category | Specific Properties to Model | Potential Applications |
| Electronic Properties | HOMO/LUMO Energies, Band Gap, Ionization Potential, Electron Affinity | Organic semiconductors, photovoltaics |
| Optical Properties | Absorption and Emission Spectra, Non-linear Optical Properties | Organic light-emitting diodes (OLEDs), optical sensors |
| Thermochemical Properties | Enthalpy of Formation, Heat Capacity, Thermal Stability | Material processing and stability |
| Physical Properties | Density, Molar Volume, Refractive Index | Formulation and device fabrication |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the molecular structure of a compound and its macroscopic properties. These models are built by correlating calculated molecular descriptors with experimentally determined properties for a series of related compounds.
For this compound, QSPR studies would be invaluable for systematically understanding the impact of its structural features. The presence of the flexible iodopropyloxy chains and the aromatic core provides a rich set of structural descriptors that could be correlated with various properties.
Although no QSPR studies have been specifically published for this compound, research on other benzene derivatives has successfully used QSPR to predict properties like toxicity and chromatographic retention times. These studies often employ a wide range of molecular descriptors, including topological, geometrical, and electronic parameters.
A future QSPR study involving this compound would likely involve the following steps:
Dataset Compilation: Synthesizing and characterizing a series of compounds with systematic variations to the this compound structure.
Descriptor Calculation: Using computational software to calculate a large pool of molecular descriptors for each compound in the series.
Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that links the descriptors to a specific property.
Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.
Table 2: Illustrative Molecular Descriptors for a Hypothetical QSPR Study of this compound and its Analogs
| Descriptor Type | Example Descriptors | Information Encoded |
| Topological | Connectivity Indices, Wiener Index | Molecular branching and size |
| Geometrical | Molecular Surface Area, Molecular Volume | Molecular shape and size |
| Electronic | Dipole Moment, Polarizability | Charge distribution and response to electric fields |
| Constitutional | Molecular Weight, Atom Counts | Basic molecular composition |
Conclusions and Future Research Trajectories
Synthesis and Functionalization Advancements for 1,4-Bis(3-iodopropyloxy)benzene
The synthesis of this compound typically proceeds through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This involves the reaction of hydroquinone (B1673460) with a suitable three-carbon building block containing a leaving group that can be subsequently converted to an iodide. A common strategy involves the reaction of hydroquinone with an excess of a dihalogenated propane, such as 1-bromo-3-chloropropane (B140262), in the presence of a base, followed by a Finkelstein reaction to convert the terminal halide to the more reactive iodide.
A closely related synthesis is that of 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene, which starts from 2,5-dibromobenzene-1,4-diol and (3-bromopropyl)benzene (B42933) in the presence of potassium carbonate in dimethylformamide (DMF) researchgate.net. This demonstrates a viable pathway where hydroquinone can be reacted with a 3-halopropyl synthon. Similarly, the synthesis of 1,4-bis(pyridin-3-ylmethoxy)benzene is achieved by reacting p-benzenediol with 3-chloromethylpyridine, further illustrating the utility of this etherification strategy researchgate.net.
The primary sites for functionalization on this compound are the terminal iodine atoms. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, including amines, azides, thiols, and cyanides. This versatility makes it a valuable building block for creating more complex molecules. For instance, the terminal iodides can readily participate in reactions to form polymers or to attach the molecule to surfaces or other molecular frameworks.
Emerging Applications in Novel Materials and Supramolecular Architectures
The di-iodinated nature of this compound makes it a compelling candidate for the construction of novel materials and supramolecular assemblies, primarily through the power of halogen bonding.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the iodine atoms can act as halogen bond donors. This interaction is highly directional and has been exploited to create well-ordered crystalline structures and co-crystals. For example, studies on (iodoethynyl)benzene (B1606193) derivatives have demonstrated their ability to form halogen bonds with various acceptors, influencing their solid-state packing sigmaaldrich.comrsc.org. The two iodine atoms in this compound can engage in halogen bonding with suitable acceptor molecules, leading to the formation of one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. The flexibility of the propyloxy linker can allow for a degree of conformational freedom, potentially leading to the formation of interesting polymeric or cyclic supramolecular structures.
The ability of di-iodinated benzene (B151609) derivatives to form ordered structures is also evident in the solid-state organization of 1,4-diiodoperchlorobenzene, which utilizes both halogen bonding and π-π stacking to achieve a [2+2] cycloaddition reaction in the solid state nih.gov. This highlights the potential of using such interactions to pre-organize molecules for specific reactions.
Furthermore, the terminal iodides can be substituted to introduce groups capable of other non-covalent interactions, such as hydrogen bonding or metal coordination. For instance, replacement of the iodides with pyridyl groups, as seen in the analogous 1,4-bis(pyridin-3-ylmethoxy)benzene, allows for the construction of coordination polymers and metallo-supramolecular architectures researchgate.netbeilstein-journals.org. This adaptability makes this compound a promising precursor for a wide range of functional materials.
Interdisciplinary Research Opportunities
The unique chemical characteristics of this compound open up avenues for research across multiple scientific disciplines.
Self-Healing Materials: The reactive nature of the terminal iodides suggests potential applications in the development of self-healing polymers. The C-I bond can be homolytically cleaved under certain conditions (e.g., UV irradiation or heat) to form radicals. These radicals could then participate in polymerization or cross-linking reactions to repair damage within a polymer matrix. Alternatively, the terminal iodides could be converted to other functional groups, such as thiols, which can form reversible disulfide bonds, a common motif in self-healing systems.
Advanced Catalysts: The di-functional nature of this compound makes it a candidate for the development of novel catalyst systems. The terminal iodides can be used to anchor catalytic metal complexes. The benzene core provides a rigid scaffold, and the length and flexibility of the propyloxy chains can be tuned to control the positioning of the catalytic centers. While direct application of this specific compound is yet to be reported, the use of organometallic complexes of early transition metals as pre-catalysts for arene hydrogenation showcases the general principle of employing well-defined molecular precursors in catalysis researchgate.net. The two reactive ends of this compound could be functionalized to create bidentate ligands for organometallic catalysts, potentially leading to enhanced activity or selectivity.
Pharmaceutical Scaffolds: While direct pharmaceutical applications are not documented, the core structure of this compound could serve as a scaffold for the synthesis of new bioactive molecules. The ability to introduce two different functional groups at either end of the molecule in a controlled manner is a valuable attribute in medicinal chemistry for creating molecules that can interact with multiple biological targets. For example, related compounds like 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene have been identified as agonist ligands for the nuclear receptor CAR, demonstrating that this class of molecules can interact with biological systems. The pentafluorosulfanyl group in aryl iodides has also been explored as a halogen bond donor in rational drug design, suggesting the potential of halogen bonding from iodo-aromatic compounds in biological contexts.
Challenges and Perspectives in Harnessing Halogenated Ethers for Advanced Chemical Systems
The use of halogenated ethers like this compound in advanced chemical systems is not without its challenges. One of the primary concerns with halogenated organic compounds is their potential environmental persistence and bioaccumulation. While the reactivity of the C-I bond can be an advantage in synthesis, it also means that the compound may be susceptible to degradation in the environment, the products of which would need to be assessed.
From a synthetic perspective, controlling the regioselectivity of reactions on the benzene ring, should further functionalization be desired, can be challenging. The existing ether groups are ortho-, para-directing, which may limit the accessible substitution patterns.
Despite these challenges, the future for halogenated ethers like this compound is promising. The continued exploration of halogen bonding as a tool for crystal engineering and the design of supramolecular materials is a key area of research. The development of new synthetic methodologies that allow for more precise control over the functionalization of such molecules will undoubtedly expand their utility. As our understanding of the interplay between molecular structure and material properties grows, we can expect to see this compound and related compounds play an increasingly important role in the creation of advanced chemical systems with tailored functionalities.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1,4-Bis(3-iodopropyloxy)benzene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For iodinated derivatives, introducing iodine via alkylation of 1,4-dihydroxybenzene with 3-iodo-1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) is common. Optimizing stoichiometry (1:2 molar ratio for diols and alkylating agents), temperature (60–80°C), and reaction time (12–24 hours) improves yields. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product . Monitor progress using TLC and confirm purity via melting point analysis and NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at ~6.8–7.2 ppm, iodopropyloxy chains at ~3.4–4.2 ppm) and verify substitution patterns .
- FT-IR : Confirm ether linkages (C-O-C stretch at ~1100–1250 cm⁻¹) and absence of hydroxyl groups.
- Mass Spectrometry (EI/ESI) : Validate molecular weight (M⁺ peak at m/z ~438) and detect fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software for structural refinement .
Advanced Research Questions
Q. How can computational methods (DFT, MP2) predict electronic properties and nonlinear optical behavior of this compound?
- Methodological Answer :
- Basis Set Selection : Use 6-31G(d,p) for lighter atoms and Stuttgart-Dresden pseudopotentials for iodine to account for relativistic effects .
- Property Calculation : Compute polarizability (α) and hyperpolarizability (β) using Gaussian or ORCA at the B3LYP/MP2 level. Analyze electron density maps to assess charge transfer between iodine and the aromatic core .
- Solvent Effects : Include PCM (Polarizable Continuum Model) for solvent interactions. Compare with experimental UV-Vis data to validate transitions .
Q. How can researchers resolve discrepancies between experimental and theoretical vibrational spectra in iodinated aromatic ethers?
- Methodological Answer :
- Anharmonic Corrections : Apply VPT2 (Vibrational Perturbation Theory) to DFT-computed spectra to account for overtones and combination bands .
- Isotopic Substitution : Compare calculated spectra of deuterated analogs to isolate modes involving iodine atoms.
- Cross-Validation : Use Raman spectroscopy alongside IR to distinguish overlapping peaks .
Q. What strategies assess the photochemical stability of this compound under UV irradiation?
- Methodological Answer :
- Steady-State Photolysis : Irradiate solutions (e.g., in acetonitrile) at 254 nm and monitor degradation via HPLC. Track iodine release using ion chromatography .
- Acid Generation Analysis : Quantify acidic byproducts (e.g., HI) via titration or pH-sensitive probes. Use GC-MS to identify intermediates like iodopropyl radicals .
- Mechanistic Studies : Employ laser flash photolysis to detect transient species (e.g., triplet states) and propose degradation pathways .
Q. How can metal ion chelation studies be designed for this compound?
- Methodological Answer :
- Titration Experiments : Perform UV-Vis/fluorescence titrations with metal salts (e.g., Cu²⁺, Fe³⁺) in buffered solutions. Fit binding constants (K) using Benesi-Hildebrand plots .
- Computational Modeling : Simulate metal-ligand complexes at the DFT level to predict coordination sites (e.g., ether oxygens vs. iodine) and stability .
- Spectroscopic Validation : Compare theoretical IR/Raman shifts with experimental data to confirm complex formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
